2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Overview
Description
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole is a complex organic compound with the molecular formula C24H36Br2S2Si. It is known for its unique structural properties and is widely used in various scientific research applications, particularly in the fields of organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fThe reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the use of specialized reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds and halogenating agents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole is extensively used in scientific research, including:
Organic Electronics: It is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the synthesis of novel materials with unique optical and electronic characteristics.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole involves its interaction with molecular targets through π-π stacking and electron delocalization. These interactions facilitate charge transport and enhance the electronic properties of materials in which it is incorporated .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene
- 2,6-Dibromo-4,8-bis(5-(2-ethylhexyl)thieno2,3-fbenzothiole
Uniqueness
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2S2/c1-5-9-11-17(7-3)13-19-21-15-23(27)30-26(21)20(14-18(8-4)12-10-6-2)22-16-24(28)29-25(19)22/h15-18H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICRKUEYFXZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CC(CC)CCCC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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